molecular formula C9H14N4O2 B1336992 N-Boc-1H-pyrazole-1-carboxamidine CAS No. 152120-61-1

N-Boc-1H-pyrazole-1-carboxamidine

Cat. No.: B1336992
CAS No.: 152120-61-1
M. Wt: 210.23 g/mol
InChI Key: IGSFMHYSWZUENI-UHFFFAOYSA-N
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Description

Significance of Guanidine (B92328) Functionality in Chemical Biology and Advanced Materials

The guanidine group, and its protonated form, the guanidinium (B1211019) cation, is a functional group of profound importance in both biological systems and material science. researchgate.net The guanidinium group is characterized by a planar, Y-shaped structure where a positive charge is delocalized across three nitrogen atoms, rendering it a highly stable cation at physiological pH. wikipedia.org This unique electronic structure confers a strong basicity (pKa of the conjugate acid is ~13.6) and the ability to form multiple, strong hydrogen bonds. researchgate.netwikipedia.org

In chemical biology, the guanidinium side chain of the amino acid arginine is fundamental to protein structure and function. khanacademy.org It facilitates crucial molecular recognition events by binding to negatively charged species such as carboxylates and phosphates through a combination of ion pairing and specific hydrogen-bonding patterns. scispace.com This interaction is vital for enzyme catalysis, protein-DNA and protein-RNA binding, and signal transduction. scispace.com Furthermore, the ability of guanidinium-rich scaffolds to traverse cell membranes has led to their development as molecular transporters for delivering drugs and other bioactive cargo into cells. acs.org The bioactivities of many natural products and synthetic pharmaceuticals, including antimicrobial and antitumor agents, are derived from the presence of the guanidine moiety. researchgate.netmdpi.com

In the realm of advanced materials, the guanidine group serves as a versatile building block. Its strong basicity is harnessed in catalysis, and its capacity for robust hydrogen bonding is exploited in the construction of supramolecular assemblies and molecular sensors. researchgate.net A notable application is in the development of covalent adaptable networks (CANs), where the dynamic exchange of guanidine components, known as thermal guanidine metathesis (TGM), allows for the creation of self-healing and recyclable polymeric materials. digitellinc.com Guanidine-based polymers have also been synthesized for applications such as antimicrobial coatings. acs.org

Table 1: Key Applications of Guanidine Functionality
FieldApplicationUnderlying Property
Chemical BiologyMolecular recognition in proteins (e.g., Arginine)Hydrogen bonding, ion pairing with anions scispace.com
Cellular delivery of drugs and molecular probesAbility to cross biological membranes acs.org
Active component in pharmaceuticals (antimicrobials, etc.)Binding to enzymes and receptors researchgate.netresearchgate.net
Advanced MaterialsCatalysisStrong basicity researchgate.net
Supramolecular chemistry and anion sensingSpecific hydrogen bonding patterns scispace.com
Covalent Adaptable Networks (CANs) and self-healing polymersDynamic covalent exchange (metathesis) digitellinc.com

Historical Context of Pyrazole-Based Guanidinylating Reagents

The synthesis of guanidines has been a long-standing challenge in organic chemistry, with early methods often suffering from harsh reaction conditions, low yields, and the formation of side products. The development of electrophilic amidine derivatives represented a significant step forward. Among these, pyrazole-based reagents have proven particularly effective.

A landmark in this area was the introduction of 1H-pyrazole-1-carboxamidine hydrochloride in 1992 by Bernatowicz and coworkers. semanticscholar.orgacs.org This reagent offered improved reactivity and solubility characteristics compared to its predecessors, such as S-alkylisothiouronium salts, and was particularly attractive for the guanylation of amines in peptide synthesis. 5z.com It allowed for the direct conversion of ornithine to arginine side chains under relatively mild conditions.

However, the use of unprotected reagents like 1H-pyrazole-1-carboxamidine hydrochloride still presented challenges, including the need for strong bases and issues with product solubility. 5z.com This led to the development of N-protected derivatives to enhance control and efficiency. The introduction of the tert-butoxycarbonyl (Boc) protecting group was a crucial advancement. Reagents such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine were developed to react with amines under mild conditions, affording protected guanidines that could be deprotected in a subsequent step. 5z.com The mono-Boc protected variant, N-Boc-1H-pyrazole-1-carboxamidine, was also developed as a versatile intermediate. chemicalbook.com These Boc-protected pyrazole (B372694) reagents streamlined synthetic pathways by offering greater stability, better solubility in organic solvents, and compatibility with a wider range of functional groups, thus becoming indispensable tools in modern organic synthesis. nbinno.comjapsonline.com

Table 2: Evolution of Key Pyrazole-Based Guanidinylating Reagents
Reagent NameYear IntroducedKey Feature/Advantage
1H-Pyrazole-1-carboxamidine hydrochloride1992Improved reactivity and solubility over earlier reagents for peptide synthesis. semanticscholar.orgacs.org
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine1993Allows for mild and efficient preparation of protected guanidines, avoiding harsh conditions and improving solubility. 5z.com
This compound-Serves as a stable, versatile intermediate for controlled guanidinylation reactions. chemicalbook.comchemimpex.com

Scope and Research Focus on this compound as a Versatile Synthetic Intermediate

This compound is a highly valued synthetic intermediate celebrated for its versatility and reliability in a broad range of synthetic applications. nbinno.com The strategic placement of the tert-butoxycarbonyl (Boc) protecting group confers stability during various reaction conditions while the pyrazole and carboxamidine moieties provide reactive sites for controlled functionalization. nbinno.com This structure makes it an ideal choice for researchers aiming to construct complex molecular architectures. chemimpex.com

The compound serves as a key building block in medicinal chemistry for the synthesis of pyrazole-based derivatives that have shown significant potential in anti-inflammatory and anticancer research. chemimpex.com Its favorable solubility and compatibility with diverse reaction conditions enhance its utility in both academic and industrial laboratory settings. chemimpex.com Research has demonstrated its utility in the development of drugs targeting neurological disorders and in the study of enzyme inhibitors. chemimpex.com

A significant application of Boc-protected pyrazole carboxamidines is in the stereoselective synthesis of complex natural products. For instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a key reagent used in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin, a weakly cytotoxic compound isolated from the marine sponge Monanchora ungiculata. chemicalbook.comnih.govnih.gov The reaction typically involves the treatment of a primary amine with the guanidinylating agent in a suitable solvent like tetrahydrofuran (THF) at room temperature, followed by purification. tcichemicals.com The use of the Boc-protected reagent is crucial for achieving high yields and clean conversions in these intricate synthetic sequences. This highlights the indispensable role of this compound and its derivatives in enabling the synthesis of complex and biologically relevant molecules.

Table 3: Physicochemical Properties of this compound and a Related Reagent
PropertyThis compoundN,N'-Di-Boc-1H-pyrazole-1-carboxamidine
CAS Number152120-61-1 chemimpex.com152120-54-2 sigmaaldrich.com
Molecular FormulaC₉H₁₄N₄O₂ chemimpex.comC₁₄H₂₂N₄O₄ sigmaaldrich.com
Molecular Weight210.23 g/mol chemimpex.com310.35 g/mol sigmaaldrich.com
AppearanceWhite crystal chemimpex.comWhite to cream crystalline solid chemicalbook.com
Melting Point97-105 °C chemimpex.com86-90 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(pyrazole-1-carboximidoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSFMHYSWZUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of N Boc 1h Pyrazole 1 Carboxamidine

Fundamental Guanidinylation Mechanisms

The primary function of N-Boc-1H-pyrazole-1-carboxamidine is to act as an electrophile in guanidinylation reactions, transferring a protected guanidinyl moiety to a nucleophile.

Nucleophilic Attack Pathways and Pyrazole (B372694) as a Leaving Group

The guanidinylation reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbon of the carboxamidine functionality. pinterest.com This addition-elimination process is facilitated by the pyrazole ring, which serves as an effective leaving group. researchgate.net The stability of the resulting pyrazole anion contributes to the thermodynamic driving force of the reaction.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The amine nucleophile attacks the central carbon of the this compound.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination of Pyrazole: The pyrazole ring is eliminated as a leaving group, and the protected guanidine (B92328) is formed.

The reactivity of the substrate and the nucleophilicity of the amine play crucial roles in the reaction's success. While many amines react readily, less reactive amines may necessitate the use of alternative or more potent guanidinylating agents. orgsyn.org

Role of Deprotonation in Reaction Progression

The reaction typically proceeds under basic or neutral conditions. chemicalbook.com The presence of a base can facilitate the deprotonation of the attacking amine, thereby increasing its nucleophilicity and promoting the reaction. For the synthesis of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine from its mono-Boc precursor, a deprotonation step using a strong base like sodium hydride is necessary to introduce the second Boc group. chemicalbook.com

Influence of the Boc Protecting Group on Reactivity Profiles

The tert-butoxycarbonyl (Boc) protecting group is a key feature of this compound, significantly influencing its stability and reactivity. chemimpex.comresearchgate.net

Stability and Reactivity Modulation through Protection

The Boc group enhances the stability of the reagent, making it a solid that is easier to handle and store compared to some other guanidinylating agents. chemimpex.com This protection also modulates the reactivity of the guanidinyl moiety, preventing unwanted side reactions and allowing for controlled guanidinylation. researchgate.net The presence of one or two Boc groups on the pyrazole-1-carboxamidine core affects its reactivity, with the di-Boc derivative being a common reagent for guanidinylation. chemicalbook.commdpi.com

Controlled Deprotection Strategies (Acidic and Mechanochemical)

A significant advantage of the Boc group is its susceptibility to removal under specific conditions, allowing for the timely unmasking of the guanidine functionality.

Acidic Deprotection: The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane. reddit.commdpi.com The reaction proceeds via the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine. mdpi.com The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.

Mechanochemical Deprotection: An alternative, solvent-free approach for Boc deprotection utilizes mechanochemistry. rsc.orgnih.govirb.hrscirp.orgscirp.org Ball milling of a Boc-protected compound with reagents like basic alumina (B75360) or p-toluenesulfonic acid can efficiently remove the Boc group, often with high yields and simplified workup procedures. rsc.orgnih.govscirp.orgscirp.org

Comparative Reactivity Studies with Analogous Guanidinylating Reagents

The efficacy of this compound as a guanidinylating agent is often evaluated in comparison to other reagents with similar functionalities.

ReagentKey Features
This compound Stable, solid reagent; good for general guanidinylation. chemimpex.comchemicalbook.com
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine A widely used, di-protected version for controlled guanidinylation. chemicalbook.commdpi.com
N,N'-Di-Boc-N''-triflylguanidine A highly reactive agent, often used for less reactive amines. orgsyn.orgacs.orgnih.govunipr.itorgsyn.orgtcichemicals.com
1H-Pyrazole-1-carboxamidine Hydrochloride A less substituted and more reactive precursor, though it can lead to incomplete reactions. scholaris.canih.govacs.org
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) An alternative reagent for the preparation of guanidines via nitroguanidines. researchgate.net

Studies have shown that while 1H-pyrazole-1-carboxamidine hydrochloride can be effective, it may fail to achieve complete guanidinylation in some cases, particularly with resin-bound amines. nih.gov In contrast, N,N'-Di-Boc-N''-triflylguanidine is a more powerful reagent capable of guanidinylating even sterically hindered or less nucleophilic amines. orgsyn.orgunipr.it The choice of reagent is therefore dependent on the specific requirements of the synthesis, including the reactivity of the substrate and the desired level of protection on the final guanidine product.

Comparison with N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea

N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea belongs to the class of S-methylisothiourea reagents, which are classical precursors for guanidine synthesis. The general protocol for these reagents often involves the use of thiophilic metal salts, such as mercuric chloride, or promoters like the Mukaiyama reagent to facilitate the guanylation of amines. researchgate.net The pyrazole-based reagents, including this compound, are considered next-generation substrates, often enabling cleaner reactions under milder conditions without the need for heavy metal promoters. acs.org While N,N′-di-Boc protected thioureas provide an efficient method for guanylating amino compounds that are sterically or electronically deactivated, the pyrazole derivatives are noted for their favorable reaction profiles and ease of product isolation. researchgate.netacs.org

Comparison with 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

A direct comparison in efficiency has been made between DMNPC and N,N'-bis-Boc-1-pyrazole-1-carboxamidine. researchgate.net DMNPC is a highly effective reagent for preparing guanidines via an intermediate nitroguanidine (B56551) derivative. researchgate.net The synthesis involves treating an amine with DMNPC to form the nitroguanidine, followed by the removal of the nitro group, typically through catalytic transfer hydrogenation. This two-step process has been optimized and proven effective for creating various guanidines, including agmatine. researchgate.net

In some synthetic campaigns, the use of di-Boc-pyrazole derivatives has been found to lead to complex product mixtures upon the final deprotection step with trifluoroacetic acid (TFA). researchgate.net In such cases, the DMNPC route provides a more reliable alternative, highlighting its utility for specific synthetic targets where the robust nature of the nitroguanidine intermediate is advantageous.

Table 1: Comparison of Guanylating Reagents

Feature This compound 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
Reaction Type Direct guanylation Two-step: Nitroguanidylation then reduction
Protecting Group Boc (acid-labile) Nitro (removed by reduction)
Key Advantage Generally mild, direct conversion Useful when Boc cleavage is problematic; stable intermediate
Reference chemicalbook.com researchgate.net

Comparison with Triazole and Benzotriazole (B28993) Derivatives

The reactivity of pyrazole-based guanylating agents is often contrasted with that of analogous triazole and benzotriazole systems. The leaving group character of the heterocyclic core is a critical determinant of the reagent's efficacy.

Triazole Derivatives: A comparative study of 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine has demonstrated its excellent performance in both solution-phase and solid-phase synthesis. nih.gov This triazole-based reagent showed superior reactivity and stability, particularly under heating conditions, when compared to the commonly used pyrazole-1-carboxamidine type reagents. nih.gov It rapidly converts a range of primary and secondary amines into their protected guanidine forms and is effective even for sterically hindered substrates. nih.gov

Benzotriazole Derivatives: Research has shown that N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives are highly reactive guanylating reagents. nih.govacs.org The enhanced leaving group ability of the benzotriazole moiety, especially when substituted with electron-withdrawing groups like chloro or nitro, makes these reagents exceptionally efficient. nih.govacs.org For instance, the 6-nitrobenzotriazole derivative (3c in the study) was found to be more effective than N,N′-di-tert-butoxycarbonyl-4-nitro-1H-pyrazole-1-carboxamidine for the guanylation of diisopropylamine, achieving nearly 90% conversion compared to 64% with the pyrazole analog. acs.orgacs.org This superiority is also observed in solid-phase synthesis, where benzotriazole-based reagents can lead to quantitative conversion in shorter timeframes. acs.org The unprotected 1H-benzotriazole-1-carboxamidinium tosylate also offers advantages over 1H-pyrazole-1-carboxamidine hydrochloride, serving as a stable, non-hygroscopic, and effective reagent for the mild conversion of amines to guanidines. researchgate.net

Table 2: Reactivity Comparison of Heterocyclic Carboxamidines

Reagent Class Key Finding Advantage over Pyrazole Derivative
Triazole Superior reactivity and stability, especially under heating. nih.gov Faster conversions, effective for hindered amines. nih.gov
Benzotriazole Better leaving group ability, enhanced by electron-withdrawing substituents. nih.govacs.org Higher reaction yields and rates, particularly for nitro-substituted versions. acs.orgacs.org
Benzotriazole (unprotected) Stable, non-hygroscopic solid offering good yields under mild conditions. researchgate.net Offers advantages in handling and specific reaction conditions over the pyrazole hydrochloride salt. researchgate.net

Theoretical and Computational Studies on Reactivity and Protonation

Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound, including its reactivity, preferred protonation sites, and intermolecular interactions.

Analysis of Protonation Routes and Tautomeric Equilibria

Theoretical calculations on the parent compound, 1H-pyrazole-1-carboxamidine (PyCA), have shed light on its protonation behavior and tautomeric forms, which are fundamental to its role as a guanylating agent. Current time information in Ottawa, CA. Studies show that the cationic form, protonated at the carboxamidine nitrogen, is the most energetically favored species, which is consistent with its presence in crystalline salts. acs.orgCurrent time information in Ottawa, CA. This suggests that the guanylation mechanism likely proceeds through this cationic intermediate. acs.org

Investigations into the tautomeric equilibrium of the neutral molecule indicate that two specific isomers are the most stable. Current time information in Ottawa, CA. Attempts to calculate the energies of other potential tautomers resulted in decomposition to pyrazole and a carbodiimide (B86325) tautomer of cyanamide, a finding that is significant for understanding potential side reactions during guanylation. Current time information in Ottawa, CA. The study of annular tautomerism in substituted 1H-pyrazoles is complex, as the process is often rapid in solution, but understanding the predominant forms is crucial for predicting reactivity. nih.gov

Insights from Hydrogen Bonding Patterns in Crystal Structures

The analysis of crystal structures of salts of 1H-pyrazole-1-carboxamidine provides empirical data on its intermolecular interactions. Current time information in Ottawa, CA. Hydrogen bonding patterns, studied using the graph-set approach, reveal consistent motifs across different crystal structures. acs.orgCurrent time information in Ottawa, CA. The strength of these hydrogen bonding networks, which influences the stability and physical properties of the reagent, has been assessed through vibrational spectroscopy and correlated with theoretical calculations. Current time information in Ottawa, CA. For example, in a series of salts, the strength of the hydrogen bonds was found to follow the order: (HPyCA)₂(I)I₃ < (HPyCA)Br < (HPyCA)Cl < (HPyCA)Cl·H₂O < (HPyCA)HSO₄. acs.orgCurrent time information in Ottawa, CA. These non-covalent interactions are critical, as the hydrogen atoms on the guanidine group have a high affinity for forming hydrogen bonds, a key feature in its biological activity and synthetic utility. chemicalbook.com

Applications of N Boc 1h Pyrazole 1 Carboxamidine in Diverse Organic Transformations

Direct Guanidinylation of Amines and Related Substrates

N-Boc-1H-pyrazole-1-carboxamidine is a highly effective reagent for the direct guanidinylation of a wide array of nucleophiles. This process introduces a protected guanidine (B92328) moiety onto a substrate, which can be deprotected under acidic conditions to yield the free guanidine.

Scope with Primary and Secondary Amines

The reaction of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with primary and secondary amines is a cornerstone of its application. 5z.com This transformation is prized for its mild reaction conditions and broad substrate scope, yielding the corresponding protected guanidines in moderate to high yields. 5z.com The reaction proceeds smoothly with a variety of amines, including aliphatic, benzylic, and aromatic amines, as well as amino acid derivatives. 5z.comorganic-chemistry.org

A study by Drake, Patek, and Lebl demonstrated the successful guanidinylation of several primary and secondary amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. 5z.com The reactions were typically carried out in acetonitrile (B52724) at room temperature, and the products were isolated after purification by crystallization or column chromatography. 5z.com The following table summarizes the results obtained for a selection of amines:

AmineProductReaction Time (h)Temperature (°C)Yield (%)
BenzylamineN-Benzyl-N',N''-di(Boc)guanidine52585
CyclohexylamineN-Cyclohexyl-N',N''-di(Boc)guanidine182578
AnilineN-Phenyl-N',N''-di(Boc)guanidine225065
Piperidine1-(N,N'-Di(Boc)guanidino)piperidine122592

Data sourced from Drake et al., 1994. 5z.com

The efficiency of this method makes it a valuable tool for the synthesis of substituted guanidines, which are important pharmacophores in medicinal chemistry. 5z.com

Compatibility with Various Substrates (e.g., Alcohols)

While primarily used for the guanidinylation of amines, the compatibility of this compound with other functional groups is a critical aspect of its utility in complex molecule synthesis. The tert-butoxycarbonyl (Boc) protecting groups on the reagent enhance its stability and control its reactivity, allowing for selective reactions in the presence of other nucleophiles. chemimpex.com

Detailed studies on the direct guanidinylation of alcohols using this compound are less common in the literature compared to amines. However, the reagent's design, featuring a good leaving group (pyrazole) and sterically demanding Boc groups, generally favors reaction with stronger nucleophiles like amines over alcohols under standard conditions. This selectivity is crucial when working with substrates bearing both amino and hydroxyl functionalities, such as amino alcohols, allowing for the chemoselective guanidinylation of the amino group.

Synthesis of Complex Guanidine-Containing Molecules

The true power of this compound is showcased in its application to the synthesis of complex, biologically active molecules containing the guanidine functional group.

Arginine Mimetics and Peptide Synthesis

The guanidinium (B1211019) group of arginine is a key structural feature in many peptides and proteins, playing a crucial role in molecular recognition and biological activity. 5z.com this compound serves as an invaluable reagent for the introduction of this functionality in the synthesis of arginine mimetics and for the modification of peptides. 5z.comsigmaaldrich.comsigmaaldrich.com

The synthesis of monosubstituted di(Boc)-protected guanidines from amino acids using this reagent provides a straightforward route to protected arginine derivatives. 5z.com This method is particularly advantageous as it can circumvent solubility issues often encountered with unprotected guanidino amino acids during peptide synthesis. 5z.com The preparation of guanidine-containing compounds that are compatible with solid-phase peptide synthesis (SPPS) under mild conditions and with high yields is of significant interest in peptide chemistry. nih.gov

The following table presents examples of protected guanidino amino acids synthesized using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine:

Amino Acid DerivativeProductReaction Time (h)Temperature (°C)Yield (%)
Glycine ethyl esterN-(N',N''-Di(Boc)guanidino)glycine ethyl ester182588
L-Alanine methyl esterN-(N',N''-Di(Boc)guanidino)-L-alanine methyl ester182582
L-Phenylalanine methyl esterN-(N',N''-Di(Boc)guanidino)-L-phenylalanine methyl ester202585

Data sourced from Drake et al., 1994. 5z.com

Stereoselective Synthesis of Bicyclic Guanidine Alkaloids (e.g., (+)-Monanchorin)

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine has been successfully employed in the stereoselective synthesis of complex natural products, such as the bicyclic guanidine alkaloid (+)-monanchorin. chemicalbook.comthermofisher.comthermofisher.com This marine alkaloid possesses a unique and challenging molecular architecture, and the introduction of the guanidine moiety is a critical step in its total synthesis. The use of the di-Boc protected reagent allows for a controlled and high-yielding guanidinylation of a key amine intermediate, preserving the stereochemistry of the molecule. chemicalbook.com The synthesis of such complex structures highlights the reagent's reliability and effectiveness in advanced organic synthesis. chemicalbook.com

Macrocyclic Guanidinium Derivatives

The synthesis of macrocyclic compounds containing a guanidinium group is an area of growing interest due to their potential applications in anion recognition and as synthetic ion channels. This compound provides a robust method for the introduction of the protected guanidine functionality into macrocyclic precursors. The subsequent deprotection of the Boc groups can then lead to the formation of the macrocyclic guanidinium salt.

While specific examples of macrocyclic guanidinium derivatives synthesized using this compound are not extensively detailed in the provided search results, the general reactivity profile of the reagent suggests its suitability for such transformations. The reaction of a diamine precursor with two equivalents of the reagent would be a plausible strategy for the construction of a protected bis-guanidine macrocycle.

Bis-Guanidine Compound Synthesis

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a premier electrophilic agent for the synthesis of guanidines protected with the tert-butoxycarbonyl (Boc) group. nih.govresearchgate.net This reagent reacts under mild conditions with a variety of primary and secondary amines, including amino acid derivatives, to furnish the corresponding monosubstituted N,N'-di(Boc)-protected guanidines in yields ranging from moderate to high. researchgate.net The reaction is valued for its operational simplicity and the stability of the resulting protected guanidines, which facilitates their handling and purification. researchgate.net

The general transformation involves the displacement of the pyrazole (B372694) ring from the reagent by an amine nucleophile. The reaction typically proceeds at room temperature in a suitable solvent like acetonitrile. researchgate.net This method is particularly advantageous as it avoids the harsh conditions or toxic reagents associated with older guanidylation methods. researchgate.net The di-Boc protected products can be isolated and purified, often through simple crystallization or silica (B1680970) gel chromatography. nih.gov

Research has demonstrated the broad applicability of this method for various amine substrates. The findings from a study on the preparation of monosubstituted N,N'-di(Boc)-protected guanidines are summarized below. researchgate.net

Amine SubstrateProductReaction Time (h)Yield (%)
BenzylamineN-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine289
CyclohexylamineN-Cyclohexyl-N',N''-bis(tert-butoxycarbonyl)guanidine284
L-Phenylalanine methyl esterMethyl Nα-[N',N''-bis(tert-butoxycarbonyl)guanidino]-L-phenylalaninate2075
AnilineN-Phenyl-N',N''-bis(tert-butoxycarbonyl)guanidine2060
Piperidine1-[N,N'-Bis(tert-butoxycarbonyl)carboxamido]piperidine292

Table created based on data from Drake et al., 1994. researchgate.net

This methodology has been instrumental in the synthesis of complex natural products, such as the bicyclic guanidine alkaloid (+)-monanchorin. nih.govresearchgate.net Furthermore, specialized techniques have been developed to synthesize bis(Boc)aminoalkylguanidines, which are otherwise prone to intramolecular cyclization, by isolating them as stable sulfonate salts in good yields. acs.org

Role in Heterocyclic Compound Synthesis

The reactivity of this compound extends to the construction of complex heterocyclic systems, where the guanidine functional group is incorporated into a ring structure.

Application in Biginelli Reactions for Dihydropyrimidine Scaffolds

The Biginelli reaction, a classic multicomponent condensation, traditionally uses urea (B33335) to produce dihydropyrimidines (DHPMs). However, guanidine and its derivatives can serve as effective substitutes for urea, leading to the synthesis of 2-amino-1,4-dihydropyrimidine scaffolds, which are valuable in medicinal chemistry. researchgate.netnih.gov Research has shown that pyrazole carboxamidine hydrochloride, a direct precursor to this compound, can be successfully employed in Biginelli-type reactions. researchgate.net

In a documented strategy, 2-imino-5-carboxy-3,4-dihydropyrimidine derivatives were synthesized using a Biginelli reaction involving pyrazole carboxamidine hydrochloride, a β-ketoester, and various aldehydes. researchgate.net The resulting Biginelli adducts were subsequently protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the stable, Boc-protected intermediate products. researchgate.net This approach highlights the utility of pyrazole-based guanidinylating agents in building complex heterocyclic libraries. While direct three-component reactions with guanidine itself can be low-yielding with certain substrates like acetoacetates, the use of activated forms like pyrazole carboxamidines provides a more general and effective route. researchgate.netnih.gov

Guanylation in Isoindole and Azabenzonorbornadiene Synthesis

N,N′-Di-Boc-1H-pyrazole-1-carboxamidine has proven to be a key reagent in the synthesis of novel guanidine-substituted isoindoles and related Diels-Alder heterodienes. pharmaguideline.com The synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, the first example of an isoindole bearing a guanidine function, was achieved through the guanylation of a suitable precursor. pharmaguideline.combeilstein-journals.org

Specifically, the synthesis of an isoindole precursor involved the reaction of 7-azabenzonorbornadiene with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, which provided the desired guanidinylated product in a 62% yield. pharmaguideline.com An alternative approach involved the guanylation of a different azabenzonorbornadiene derivative in chloroform (B151607) at room temperature, which proceeded to give the target guanidine in a high yield of 86%. pharmaguideline.com These reactions demonstrate the capacity of the reagent to functionalize nitrogen atoms within complex, strained ring systems, thereby providing access to novel molecular scaffolds for further study, particularly as cycloaddition delivery reagents for the guanidine functionality. pharmaguideline.combeilstein-journals.org

PrecursorSolventReaction TimeYield (%)
Benzonorbornadiene (18)CHCl₃7 days62
Azabenzonorbornadiene (43)CHCl₃2 days86

Table created based on data from Glavač et al., 2022. pharmaguideline.com

Strategies for Pyrazole Ring Functionalization

The pyrazole ring is a privileged scaffold in medicinal chemistry, and numerous methods exist for its functionalization. pharmaguideline.comchim.it Typical reactions include electrophilic substitution, which occurs preferentially at the C4 position, and N-alkylation at the pyrazole nitrogen. pharmaguideline.com However, specific strategies for the functionalization of the pyrazole ring within the this compound reagent itself, or for utilizing the pyrazole leaving group in subsequent synthetic steps, are not extensively detailed in the reviewed scientific literature. The primary role of this compound is to act as a transfer agent for the di-Boc-guanidinyl group, with the 1H-pyrazole moiety serving as a stable leaving group.

Advanced Synthetic Methodologies Utilizing this compound

The utility of this compound has been extended to more advanced synthetic platforms, most notably in solid-phase synthesis.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a cornerstone of modern peptide chemistry and combinatorial library generation. Guanidinylation of amines attached to a solid support (resin) is a crucial step for creating peptide analogs and other guanidine-containing molecules. Pyrazole-1-carboxamidine type reagents are commonly employed for these transformations. nih.gov

However, the efficiency of these reagents in a solid-phase context can be variable. For instance, the hydrochloride salt of 1H-pyrazole-1-carboxamidine has been reported to require large excesses and prolonged reaction times to achieve complete guanidinylation of resin-bound amines. chim.it This is partly attributed to potential self-condensation of the reagent under reaction conditions. chim.it

Despite these challenges, pyrazole-based reagents remain relevant. A polymer-bound version of 1H-pyrazole-1-carboxamidine has been developed as a recyclable reagent for the amidination of amines, showcasing the adaptability of this chemical scaffold to solid-phase techniques. nih.gov Comparative studies with newer reagents, such as 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, have shown that while the pyrazole-based reagents are effective, the triazole analogs can exhibit superior reactivity and stability, especially for sterically hindered amines on a solid support. nih.gov Nonetheless, the application of this compound and its derivatives remains a valid and utilized strategy in solid-phase peptide synthesis and related fields. nih.govsigmaaldrich.com

Facilitation of Functional Group Introduction

This compound is a highly effective reagent for the introduction of the guanidinyl functional group onto a wide variety of amine-containing molecules. This process, known as guanidinylation, is of significant interest in medicinal chemistry and the development of pharmaceuticals, as the guanidinium group is a common feature in biologically active compounds. The guanidinium group, being strongly basic, is protonated at physiological pH, allowing for significant charge interactions with acidic functionalities in proteins and other biological macromolecules.

The reaction of N,N'-di-Boc-1H-pyrazole-1-carboxamidine with primary and secondary amines proceeds under mild conditions to afford the corresponding N,N'-di-Boc-protected guanidines in moderate to high yields. 5z.com This method is advantageous over other guanidinylating reagents which may require harsh reaction conditions, are toxic, or result in byproducts that are difficult to remove. 5z.com The use of the di-Boc protecting group strategy allows for the synthesis of monosubstituted guanidines which are valuable intermediates in peptide synthesis and the development of guanidino-amino acids. 5z.com

The general applicability of this method is demonstrated by its successful use with a range of amines, including amino acid esters. The reaction is typically carried out by stirring the amine with N,N'-di-Boc-1H-pyrazole-1-carboxamidine in a solvent such as acetonitrile at room temperature. 5z.com

Table 1: Synthesis of di(Boc)-Protected Guanidines from Amines using N,N'-di-Boc-1H-pyrazole-1-carboxamidine

Amine Product Reaction Time (h) Yield (%)
Benzylamine N-Benzyl-N',N''-di(Boc)guanidine 24 85
Cyclohexylamine N-Cyclohexyl-N',N''-di(Boc)guanidine 48 78
L-Phenylalanine methyl ester Nα-(N',N''-di(Boc)guanidino)-L-phenylalanine methyl ester 72 65
Glycine ethyl ester N-(N',N''-di(Boc)guanidino)glycine ethyl ester 48 92

Data sourced from Drake et al., Synthesis, 1994. 5z.com

Derivatization to N-Alkylated and N-Acylated Guanidines for Ligand Modification

The initial products of the guanidinylation reaction, N,N'-di-Boc-protected guanidines, are versatile intermediates that can be further derivatized to generate a diverse library of substituted guanidines for applications such as ligand modification in drug discovery. The Boc groups can be selectively removed under acidic conditions, and the resulting guanidine can be subsequently N-alkylated or N-acylated.

The synthesis of N-acyl-N'-alkyl/aryl disubstituted guanidines has been explored in the context of solid-phase synthesis, highlighting the utility of pyrazole-based guanidinylating reagents in combinatorial chemistry. thermofisher.com This allows for the systematic modification of the guanidine structure to optimize its binding properties to a biological target.

Furthermore, the direct N-alkylation of pyrazole rings is a known transformation. For instance, the N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to the formation of a mixture of regioisomeric N-substituted products. chemicalbook.com This reactivity can be harnessed to create further diversity in the pyrazole-containing guanidine structures.

Cyclization Reactions

While this compound is primarily known as a guanidinylating agent, its derivatives can participate in cyclization reactions, leading to the formation of complex heterocyclic structures. An example of this is seen in the synthesis of isoindole derivatives. organic-chemistry.org

In a multi-step synthesis, 7-azabenzonorbornadiene was subjected to guanylation with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, resulting in the corresponding di-Boc-protected guanidine derivative in a 62% yield. organic-chemistry.org This intermediate could then potentially undergo further transformations, including cyclization reactions, to generate more complex molecular architectures. The reactivity of the pyrrole-1-carboxamidine (B8424435) derivative in cycloaddition reactions has also been demonstrated, albeit with the need for high pressure to achieve the desired cycloadduct. organic-chemistry.org

Directing Group Functionality in Complex Synthesis

In the synthesis of complex natural products, the strategic use of functional groups to control the stereochemical outcome of reactions is a key principle. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine plays a crucial role in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin. The introduction of the bulky di-Boc-protected guanidine moiety can influence the conformation of the molecule, thereby directing subsequent bond formations to occur in a stereoselective manner. This directing group effect is instrumental in achieving the desired stereochemistry of the final natural product.

High-Throughput Synthesis and Library Generation

The robust and reliable nature of the guanidinylation reaction using this compound makes it well-suited for high-throughput synthesis and the generation of compound libraries for drug screening. The development of microwave-assisted protocols for the amidination of amines using a polymer-bound pyrazole-1-carboxamidine has been shown to significantly accelerate reaction times, a key advantage in high-throughput settings.

Moreover, the principles of high-throughput synthesis, such as the "on-the-fly" generation of large and diverse libraries in a highly automated fashion, can be applied to reactions involving this compound. The use of technologies like acoustic dispensing ejection allows for the rapid parallel synthesis of thousands of compounds in a multi-well format. The clean and high-yielding nature of the guanidinylation reaction with a broad range of amines makes it an ideal candidate for such automated library synthesis platforms. The development of continuous flow synthesis methods for heat-sensitive intermediates also opens up possibilities for the large-scale and efficient production of guanidine-containing compounds.

Future Research Directions and Unexplored Avenues

Development of Novel Analogues and Derivatives with Tuned Reactivity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of N-Boc-1H-pyrazole-1-carboxamidine. The goal is to create derivatives with finely tuned reactivity, improved selectivity, and novel functionalities. By modifying the pyrazole (B372694) core or the protecting groups on the carboxamidine moiety, chemists can develop reagents tailored for specific, challenging transformations.

Research has already shown that modifications to the pyrazole structure can yield compounds with significant biological activity. For instance, a medicinal chemistry campaign focused on 1-methyl-1H-pyrazole-5-carboxamide derivatives led to the identification of potent anthelmintic agents. nih.govmonash.edu This highlights the potential of the pyrazole scaffold in drug discovery. Future work could expand on this by systematically altering the substituents on the pyrazole ring of the guanidinylating reagent itself to influence its electronic properties and, consequently, its reactivity.

Furthermore, creating derivatives by altering the protecting groups is a promising strategy. A notable example is N-Boc-N'-TFA-pyrazole-1-carboxamidine, also known as TurboGuan, which was developed as a powerful guanidinylation reagent for sterically hindered and electron-deficient primary and secondary amines. sigmaaldrich.com The trifluoroacetyl (TFA) group enhances the reactivity, allowing for guanidinylation where other reagents fail. The development of a library of such reagents with a spectrum of reactivities is a logical next step.

Another area of exploration is the synthesis of pyrazole-based heterocyclic amino acids. Researchers have successfully synthesized novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as building blocks for peptide and medicinal chemistry. nih.gov This demonstrates the versatility of the pyrazole core in creating complex molecular architectures.

The table below summarizes key examples of analogues and derivatives, showcasing the potential for creating tailored reagents.

Derivative Name Key Feature/Modification Application/Advantage Reference
N-Boc-N'-TFA-pyrazole-1-carboxamidine (TurboGuan)One Boc group is replaced with a Trifluoroacetyl (TFA) group.Powerful guanidinylation of hindered and electron-deficient amines. sigmaaldrich.com
1H-Pyrazole-N-(3-aminomethylanilino)-1-carboxamidineAddition of an aminomethylaniline group to the carboxamidine nitrogen.Selective inhibition of nitric oxide synthase (nNOS). nih.gov
Polymer-bound 1H-pyrazole-1-carboxamidineThe pyrazole reagent is attached to a solid polymer support.Allows for use in microwave conditions and is recyclable. organic-chemistry.org
N,N′-Di-Boc-2H-isoindole-2-carboxamidineSynthesized via guanylation using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.Acts as a diene in cycloaddition reactions for building polycyclic molecules. mdpi.com

These examples underscore a clear future direction: the creation of a diverse toolkit of pyrazole-1-carboxamidine reagents, each optimized for specific substrates and reaction conditions, thereby expanding their synthetic utility.

Expansion of Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

While the general reactivity of this compound as a guanidinylating agent is understood, a detailed, quantitative mechanistic understanding is still an area ripe for exploration. Deeper insight into reaction pathways, transition states, and the influence of reaction parameters can lead to improved reaction protocols and the rational design of better reagents.

Advanced spectroscopic techniques can be pivotal in this endeavor. While standard NMR (¹H, ¹³C) and IR spectroscopy are routinely used for product characterization japsonline.com, more sophisticated methods could provide mechanistic details. For example, in-situ reaction monitoring using techniques like Rapid-Scan IR or Process Analytical Technology (PAT) could track the formation and consumption of intermediates in real-time. Furthermore, advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) or kinetic analysis via ¹H NMR, could elucidate the roles of aggregation and solvent effects. Spectroscopic data, such as the Raman spectra that has been documented for the di-Boc derivative, can also contribute to a more complete physical and chemical profile of these reagents. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. DFT calculations can be used to model reaction pathways, calculate activation energies, and visualize transition state structures. For instance, computational studies have been effectively used to unravel the mechanisms and ligand-directed selectivities of related copper-catalyzed Ullmann-type C-N coupling reactions. nih.gov These studies can differentiate between potential mechanisms, such as oxidative addition/reductive elimination, single-electron transfer (SET), or σ-bond metathesis, providing insights that are difficult to obtain experimentally. nih.gov Applying these computational tools to the guanidinylation reactions of this compound and its analogues could explain substrate scope limitations and guide the development of more efficient catalytic systems or reaction conditions.

Exploration of this compound in Emerging Synthetic Paradigms

The application of established reagents in new, more efficient, and sustainable synthetic methodologies is a key goal in modern chemistry. Future research should focus on integrating this compound into emerging synthetic paradigms such as flow chemistry, mechanochemistry, and biocatalysis.

Green chemistry principles offer a fertile ground for innovation. The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable, eco-friendly medium for the N-Boc protection of a pyrazole nucleus has been demonstrated as a successful green approach. japsonline.com Similarly, a polymer-bound version of 1H-pyrazole-1-carboxamidine has been developed for use under microwave irradiation, a method that often accelerates reaction rates and improves yields. organic-chemistry.org The key advantage of this polymer-bound reagent is its recyclability, which adds to the economic and environmental sustainability of the process. organic-chemistry.org

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is another promising area. This solvent-free or low-solvent technique can lead to different reactivity and selectivity compared to solution-phase reactions. The successful use of ball milling to react N,N′-Di-Boc-1H-pyrazole-1-carboxamidine with an azabenzonorbornadiene derivative demonstrates the feasibility of this approach. mdpi.com Systematically exploring the scope of mechanochemical guanidinylation could unlock new synthetic pathways and provide a greener alternative to traditional methods.

Application in the Synthesis of Novel Architectures for Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its biological function. The pyrazole-carboxamidine scaffold is an excellent starting point for the development of novel chemical probes due to its proven biological relevance and synthetic tractability.

The guanidinium (B1211019) group is a key feature in many biologically active molecules, known for its ability to form strong hydrogen bonds and electrostatic interactions with biological macromolecules like proteins and nucleic acids. chemicalbook.com this compound provides an efficient means to install this important functional group onto various molecular scaffolds.

Future research should focus on using this reagent to construct libraries of compounds for screening against various biological targets. A successful precedent for this approach is the development of 1H-pyrazole-1-carboxamidine derivatives as selective inhibitors of nitric oxide synthase (NOS) isozymes. nih.gov In this work, researchers synthesized analogues and found one that was 100-fold more selective for the neuronal NOS (nNOS) isoform over the endothelial (eNOS) isoform, making it a valuable tool for studying the specific roles of nNOS. nih.gov This serves as a blueprint for future projects targeting other enzyme families, such as kinases, proteases, or phosphatases, where the guanidinium group can be a key pharmacophoric element. The use of this compound as an intermediate in the synthesis of molecules for anti-inflammatory and anticancer research further supports its utility in medicinal chemistry and the development of new therapeutic agents. chemimpex.com

By combining the synthetic versatility of this compound with modern screening techniques, researchers can accelerate the discovery of novel chemical probes. These probes will be instrumental in dissecting complex biological pathways and identifying new targets for drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Boc-1H-pyrazole-1-carboxamidine, and how can intermediates be purified?

  • Methodology : The synthesis typically involves Boc-protection of pyrazole derivatives using di-tert-butyl dicarbonate (Boc₂O) in a mixture of CH₂Cl₂/THF (4:1) under ambient conditions for 16 hours. Purification is achieved via silica gel flash chromatography . Key intermediates like tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate can be isolated with >95% purity using this method. Analytical tools such as ¹H NMR (400 MHz, CD₃OD) and LCMS (≥99% purity) are recommended for verification .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodology : Purity is best assessed via HPLC (e.g., ≥99% purity for analytical standards) and NMR spectroscopy (e.g., δ 8.56 ppm for aromatic protons). Stability studies require storage at −20°C in airtight containers to prevent decomposition. Thermal stability can be inferred from its melting point (86–90°C) . Avoid exposure to strong oxidizers, as decomposition products are poorly characterized .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : This reagent is widely used for guanylation reactions in peptide synthesis and heterocyclic chemistry. For example, it facilitates the introduction of guanidine groups into indoloquinoline derivatives, though reaction optimization (e.g., elevated temperatures up to 60°C) is critical to avoid unreacted substrates .

Advanced Research Questions

Q. How does this compound compare to other guanylation reagents (e.g., PCA, DMPCA) in terms of reaction efficiency and by-product formation?

  • Data Analysis : Compared to PCA and DMPCA, this compound requires shorter reaction times (5 days vs. 10 days) but may still yield trace impurities. HPLC data from indoloquinoline synthesis shows 44.7% product purity with DMPCA versus near-complete substrate conversion with Boc-pyrazole under optimized conditions (50–60°C) . Mechanistically, the Boc group enhances solubility in polar solvents, reducing side reactions .

Q. What strategies mitigate low yields in Boc-protected pyrazole syntheses, and how can conflicting data on reaction pathways be resolved?

  • Troubleshooting : Low yields often stem from incomplete Boc protection. Increasing Boc₂O equivalents (1.05 molar equiv) and using anhydrous THF can improve efficiency. Conflicting mechanistic data (e.g., temperature-dependent reactivity) should be addressed via kinetic studies (monitored by TLC or in situ IR) and DFT calculations to map energy barriers .

Q. How do steric and electronic effects of the Boc group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The Boc group acts as an electron-withdrawing protecting group, increasing the electrophilicity of the carboxamidine moiety. Steric hindrance from the tert-butyl group slows undesired dimerization, as evidenced by reduced by-products in aryl guanidine syntheses. X-ray crystallography (e.g., ORTEP-3) can validate spatial arrangements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.